molecular formula C7H5ClO3 B12436609 2,4-Dihydroxybenzoyl chloride CAS No. 57438-38-7

2,4-Dihydroxybenzoyl chloride

Cat. No.: B12436609
CAS No.: 57438-38-7
M. Wt: 172.56 g/mol
InChI Key: AJKGBJQEFCGNJD-UHFFFAOYSA-N
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Description

2,4-Dihydroxybenzoyl chloride (C₇H₅ClO₃) is a benzoyl chloride derivative featuring hydroxyl groups at the 2- and 4-positions of the aromatic ring. This compound combines the electrophilic reactivity of the acyl chloride group with the hydrogen-bonding and polar characteristics imparted by the hydroxyl substituents. For instance, 2,4-dihydroxybenzophenone is synthesized via condensation of resorcinol with benzoyl chloride or phthalic anhydride followed by dehydroxylation . Such methods may be adapted for this compound by modifying reaction conditions or reagents.

The compound’s dual functionality (acyl chloride and hydroxyl groups) positions it as a versatile intermediate in organic synthesis, particularly for constructing esters, amides, or heterocyclic frameworks. Its reactivity is likely influenced by the electron-donating hydroxyl groups, which may modulate electrophilicity compared to non-hydroxylated benzoyl chlorides.

Properties

CAS No.

57438-38-7

Molecular Formula

C7H5ClO3

Molecular Weight

172.56 g/mol

IUPAC Name

2,4-dihydroxybenzoyl chloride

InChI

InChI=1S/C7H5ClO3/c8-7(11)5-2-1-4(9)3-6(5)10/h1-3,9-10H

InChI Key

AJKGBJQEFCGNJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dihydroxybenzoyl chloride can be synthesized from 2,4-dihydroxybenzoic acid through a reaction with thionyl chloride (SOCl2) in the presence of a catalyst such as dimethylformamide (DMF). The reaction typically occurs at room temperature, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxybenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dihydroxybenzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-dihydroxybenzoyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophiles, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between 2,4-dihydroxybenzoyl chloride and analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Applications/Notes
This compound 2-OH, 4-OH, Cl C₇H₅ClO₃ 172.45 (calculated) Acyl chloride, dihydroxy Likely derived from resorcinol derivatives Organic intermediate, potential drug precursor
2,4-Dichlorobenzoyl chloride 2-Cl, 4-Cl C₇H₃Cl₃O 209.457 Acyl chloride, dichloro Halogenation of benzoyl chloride Electrophilic reagent in synthesis
3,4-Dihydroxybenzoyl derivatives 3-OH, 4-OH Varies Varies Acyl/hydroxyl Pyridinium chloride-mediated deprotection Anti-tuberculosis agents (MIC: 41.67 µg/mL)
Caffeic acid 3-OH, 4-OH, propenoic C₉H₈O₄ 180.16 Carboxylic acid, dihydroxy Natural isolation or synthesis Antioxidant, dietary supplements
2,4-Dihydroxybenzophenone 2-OH, 4-OH, ketone C₁₃H₁₀O₃ 214.22 Ketone, dihydroxy Condensation of phthalic anhydride UV absorber, polymer stabilizer

Q & A

Q. What are the standard laboratory synthesis protocols for 2,4-dihydroxybenzoyl chloride?

The compound is typically synthesized by reacting 2,4-dihydroxybenzoic acid with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key parameters include maintaining a molar excess of the chlorinating agent (1.5–2.0 equivalents), refluxing in dry dichloromethane or toluene at 40–60°C for 4–8 hours, and purifying via vacuum distillation or recrystallization. Side reactions (e.g., hydrolysis) are minimized by strict moisture exclusion .

Q. What safety measures are critical when handling this compound?

Due to its corrosive and moisture-sensitive nature, researchers must:

  • Use impervious gloves (nitrile or neoprene), tightly sealed goggles , and acid-resistant lab coats .
  • Work in a fume hood to avoid inhalation of vapors.
  • Store the compound in a desiccator under inert gas (e.g., argon) at 2–8°C.
  • Neutralize spills with sodium bicarbonate or inert adsorbents. Emergency protocols include rinsing affected skin/eyes with water for ≥15 minutes and seeking medical attention .

Q. How can purity and structural integrity be validated post-synthesis?

  • Titration : Quantify active chloride content using silver nitrate.
  • Melting Point : Compare observed values (literature range: 95–98°C) to theoretical data.
  • ¹H/¹³C NMR : Identify hydroxyl (δ 10–12 ppm in ¹H) and acyl chloride (δ ~170 ppm in ¹³C) signals.
  • FT-IR : Confirm C=O stretch near 1770 cm⁻¹ and absence of broad O-H peaks (indicative of hydrolysis) .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize byproducts?

Systematic optimization via Design of Experiments (DoE) is recommended:

  • Variables : Temperature (40–80°C), chlorinating agent ratio (1.2–2.5 equivalents), and reaction time (2–24 hours).
  • Response Surface Methodology (RSM) identifies interactions between variables. For example, a study on 3,5-dichlorobenzoyl chloride achieved 63% yield by optimizing chlorination time (6 hours) and SOCl₂ ratio (1.8 equivalents) .
  • In situ monitoring (e.g., FT-IR or Raman spectroscopy) tracks acyl chloride formation and detects intermediates.

Q. What strategies prevent hydroxyl group interference during derivatization reactions?

  • Protection-Deprotection : Temporarily block hydroxyls using acetyl or trimethylsilyl groups. For instance, acetylation with acetic anhydride prior to chlorination directs reactivity to the carboxylic acid moiety.
  • Regioselective Catalysis : Use Lewis acids (e.g., AlCl₃) to favor substitution at specific positions. This approach is validated in benzophenone syntheses involving resorcinol derivatives .

Q. How do solvent properties influence the stability and reactivity of this compound?

  • Polar Aprotic Solvents (e.g., DCM, THF): Stabilize the compound by reducing hydrolysis rates.
  • Protic Solvents (e.g., water, methanol): Accelerate degradation via nucleophilic attack.
  • Stability Studies : Conduct accelerated aging under varied solvent conditions (25–60°C, 0–90% humidity). Monitor degradation via HPLC, noting half-life reductions in polar protic environments .

Q. What computational tools predict the compound’s reactivity in complex reaction systems?

  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify electrophilic sites (e.g., acyl chloride carbon).
  • Molecular Dynamics (MD) : Simulates solvent interactions and transition states, guiding solvent selection.
  • QSPR Models : Correlate molecular descriptors (e.g., Hammett constants) with reaction rates. These methods are validated in studies of chlorinated aromatic intermediates .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Reproducibility Checks : Verify experimental conditions (e.g., drying time, heating rate).
  • Impurity Profiling : Use LC-MS to identify contaminants (e.g., residual 2,4-dihydroxybenzoic acid).
  • Cross-Validation : Compare NMR/IR data with computational simulations (e.g., Gaussian software) or high-purity commercial standards .

Methodological Resources

  • Synthetic Protocols : Refer to optimized procedures for analogous benzoyl chlorides .
  • Safety Guidelines : Align with OSHA standards for corrosive compounds .
  • Analytical Workflows : Adopt spectroscopic and computational techniques validated for chlorinated aromatics .

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